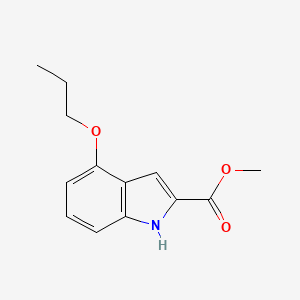

methyl 4-propoxy-1H-indole-2-carboxylate

Description

Significance of the Indole (B1671886) Nucleus as a Key Pharmacophore

The indole scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry, a term that describes molecular frameworks that can provide ligands for diverse receptors with high affinity. sci-hub.se Its structural features, including the hydrogen bond donor capacity of the indole nitrogen and the aromatic surface for π-stacking interactions, are crucial for molecular recognition at various biological targets. mdpi.com

The indole nucleus is a fundamental component of the essential amino acid tryptophan, which serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov This inherent biological relevance has inspired extensive research into indole-containing compounds. The ability of the indole ring to mimic the structure of peptides and bind to enzymes in a reversible manner further enhances its value in drug design. sci-hub.se

Overview of Indole Derivatives in Contemporary Drug Discovery and Development Research

The structural versatility of the indole nucleus has led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. nih.gov Research in recent years has highlighted the potential of indole-based compounds in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. nih.gov

Indole derivatives have been successfully developed as anticancer agents, with some acting as tubulin polymerization inhibitors. nih.gov In the field of infectious diseases, indole compounds have shown promise as antibacterial and antiviral agents. organic-chemistry.org Furthermore, the anti-inflammatory properties of indole derivatives are well-established, with indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), being a classic example. nih.gov

The ongoing exploration of indole chemistry continues to yield novel compounds with significant therapeutic potential, with many derivatives currently in clinical evaluation. sci-hub.se

Research Context for Methyl 4-Propoxy-1H-Indole-2-Carboxylate within Indole Chemistry

This compound is a specific derivative of the indole scaffold. While extensive research on this particular molecule is not widely available in the public domain, its structure places it within the class of 4-alkoxy-1H-indole-2-carboxylates, which are of interest in medicinal chemistry. The synthesis of such compounds generally involves multi-step processes, often beginning with appropriately substituted anilines or nitrobenzenes, followed by cyclization to form the indole ring and subsequent functional group manipulations.

The presence of the propoxy group at the 4-position and the methyl ester at the 2-position provides specific physicochemical properties that can influence its biological activity. The alkoxy group can affect the molecule's lipophilicity and electronic properties, while the carboxylate group can act as a hydrogen bond acceptor or be hydrolyzed to the corresponding carboxylic acid, which may be the active form of the molecule.

While detailed biological activity data for this compound is not extensively documented in publicly accessible literature, its inclusion in a study published in the European Journal of Medicinal Chemistry suggests its relevance within the context of drug design and discovery. lookchem.com This indicates that the compound has been synthesized and likely evaluated for its biological properties as part of a broader investigation into the therapeutic potential of novel indole derivatives. Such compounds are often synthesized as intermediates for the preparation of more complex molecules or as part of a library of compounds to be screened for various biological activities, such as antiproliferative effects.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-propoxy-1H-indole-2-carboxylic acid methyl ester |

Properties

IUPAC Name |

methyl 4-propoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16-2/h4-6,8,14H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSTZWSPLKZBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Propoxy 1h Indole 2 Carboxylate and Analogues

Established Synthetic Routes to the 1H-Indole-2-Carboxylic Acid Core Structure

The 1H-indole-2-carboxylic acid scaffold is a crucial intermediate in organic synthesis. Numerous methods, from classical name reactions to modern transition-metal-catalyzed processes, have been developed for its construction.

Adaptations of the Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indole rings. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

To specifically generate the indole-2-carboxylic acid moiety, the carbonyl component is usually an α-ketoacid or its corresponding ester, such as pyruvic acid or methyl pyruvate (B1213749). thermofisher.com The general mechanism begins with the formation of the arylhydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate. This is followed by an irreversible -sigmatropic rearrangement that breaks the weak N-N bond. The resulting diimine intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. byjus.comwikipedia.org

The versatility of the Fischer synthesis allows for a one-pot procedure where the arylhydrazone is generated in situ. thermofisher.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.org Modern variations, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | wikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | wikipedia.org |

| Transition Metal | Palladium (Buchwald mod.) | wikipedia.org |

Palladium-Catalyzed Reductive N-Heteroannulation Approaches

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for indole synthesis. Among these, the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes is a notable approach for accessing functionalized indoles. acs.orgorgsyn.org This methodology offers a milder and often more economical route compared to classical syntheses. acs.org

Hydrazine (B178648) Hydrate (B1144303) Reduction Pathways for Indole Formation

Hydrazine hydrate is a powerful reducing agent commonly used in the synthesis of heterocyclic compounds. While not a direct indole-forming reaction itself, its primary role is in the preparation of key precursors. The most frequent application is the reduction of aromatic nitro compounds to their corresponding anilines or hydrazines, which are essential starting materials for other indole syntheses.

For instance, the reduction of a substituted nitroarene using hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) is a highly efficient method for producing the corresponding aniline (B41778). organic-chemistry.org This aniline can then be diazotized and reduced to form a phenylhydrazine (B124118) for a subsequent Fischer indole synthesis. The conditions for these reductions can be controlled to achieve chemoselectivity; for example, mild conditions can selectively reduce a nitro group while preserving sensitive functionalities like halogens. organic-chemistry.org

Nenitzescu Indole Synthesis and Related Condensation Reactions

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a condensation reaction that produces 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The classic reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The mechanism proceeds via a Michael addition of the enamine to the quinone, followed by a cyclization and elimination sequence to form the indole core. wikipedia.org

While the traditional Nenitzescu synthesis is specific for 5-hydroxyindoles, it represents an important class of condensation reactions for building the indole framework from non-aniline or non-hydrazine precursors. wikipedia.orgresearchgate.net Variations of this reaction and related condensation strategies have been explored to access a wider range of substituted indoles.

Japp-Klingermann Reaction and Aerobic Cross-Dehydrogenative Coupling Strategies

The Japp-Klingermann reaction is a crucial method for synthesizing the arylhydrazone precursors required for the Fischer indole synthesis. wikipedia.orgchemeurope.com This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or β-keto-acid. slideshare.net The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the diazonium salt. The resulting azo compound is unstable and undergoes hydrolysis and decarboxylation to yield the final hydrazone. wikipedia.org This strategy is particularly valuable for synthesizing indole-2-carboxylates, as it directly provides the necessary hydrazone intermediate from a β-keto-ester. psu.eduacs.org

A more contemporary approach to forming C-C and C-N bonds is through cross-dehydrogenative coupling (CDC). Aerobic CDC reactions construct the indole ring from simple anilines and ketones using molecular oxygen as a green and atom-economical oxidant. nih.gov This strategy avoids the need for pre-functionalized starting materials and, in theory, produces only water as a byproduct. acs.org Various catalytic systems, including those based on palladium and tungsten, have been developed to facilitate this transformation, offering a convenient and efficient pathway to the indole core. nih.govacs.orgnih.gov

Targeted Functionalization Strategies for Methyl 4-Propoxy-1H-Indole-2-Carboxylate

The synthesis of the specific target molecule, this compound, requires the strategic introduction of both the C2-ester and the C4-ether functionalities. This can be achieved through two primary strategic approaches: late-stage functionalization of a pre-formed indole ring or by carrying the propoxy substituent through a cyclization reaction.

A highly viable pathway involves the etherification of a 4-hydroxyindole (B18505) intermediate. The synthesis would begin with the preparation of methyl 4-hydroxy-1H-indole-2-carboxylate. Several methods exist for the synthesis of 4-hydroxyindoles. acs.orgchemicalbook.com Once this key intermediate is secured, the phenolic hydroxyl group can be converted to the desired propoxy ether via a Williamson ether synthesis. This standard procedure involves the deprotonation of the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) followed by nucleophilic substitution with a propylating agent such as 1-bromopropane (B46711) or propyl iodide.

An alternative strategy involves preparing a precursor that already contains the propoxy group. For a Fischer-type synthesis, this would require 3-propoxyphenylhydrazine as the starting material. This hydrazine can be prepared from 3-propoxyaniline, which is accessible from the propylation of 3-aminophenol. The 3-propoxyphenylhydrazine would then be reacted with methyl pyruvate in the presence of an acid catalyst to directly assemble the target molecule, this compound.

| Strategy | Key Intermediate | Key Reaction |

| Late-Stage Functionalization | Methyl 4-hydroxy-1H-indole-2-carboxylate | Williamson Ether Synthesis |

| Precursor-Based Synthesis | 3-Propoxyphenylhydrazine | Fischer Indole Synthesis |

Modern C-H functionalization techniques also present potential, albeit more complex, routes. A strategy could involve the direct, regioselective introduction of a hydroxyl group at the C4 position of a pre-existing methyl 1H-indole-2-carboxylate scaffold using a directing-group-assisted C-H oxidation protocol, followed by the etherification step described above. nih.gov

Esterification Reactions at the Carboxylic Acid Moiety

The final step in the synthesis of this compound, or a related ester analogue, is the esterification of the corresponding carboxylic acid. This transformation can be achieved through several established methods, most notably the Fischer-Speier and Steglich esterifications.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.orglibretexts.org For the synthesis of the target methyl ester, 4-propoxy-1H-indole-2-carboxylic acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemistrysteps.com The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent. libretexts.orgmasterorganicchemistry.com Alternatively, removal of water as it is formed can also shift the equilibrium to favor the ester product. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com

Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich method offers a milder alternative. organic-chemistry.orgyoutube.com This reaction is performed under neutral conditions at room temperature. wikipedia.org It utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.orgresearchgate.net

The mechanism begins with the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a superior acyl transfer agent, then reacts with this intermediate to form a reactive amide. organic-chemistry.org The alcohol (methanol) then attacks this activated species to form the ester, regenerating the DMAP catalyst. youtube.com A key feature of this reaction is that the DCC formally removes the water generated, forming dicyclohexylurea (DCU), a stable urea (B33335) compound that often precipitates from the reaction mixture. wikipedia.org This method has been successfully applied to the synthesis of various indole-2-carboxamide derivatives, a related reaction involving the coupling of indole-2-carboxylic acids with amines using agents like EDCI and HOBt. nih.gov

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, Excess Alcohol | Inexpensive reagents, simple procedure. masterorganicchemistry.com | Harsh acidic conditions, reversible reaction. chemistrysteps.com |

| Steglich Esterification | Alcohol (e.g., Methanol), DCC/EDCI, Catalytic DMAP | Room Temperature, Anhydrous Solvent (e.g., DCM) | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgresearchgate.net | More expensive reagents, byproduct removal can be complex. wikipedia.org |

Introduction of the Propoxy Group at the C4 Position

The introduction of an alkoxy group at the C4 position of the indole ring is a significant challenge due to the lower nucleophilicity of this position compared to others on the indole nucleus. nih.gov The most viable strategy involves an O-alkylation (etherification) of a pre-existing 4-hydroxyindole intermediate. nih.govgoogle.com

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for forming ethers. byjus.comwikipedia.org In the context of synthesizing the target compound, this would involve the reaction of a methyl 4-hydroxy-1H-indole-2-carboxylate intermediate with a propylating agent. The reaction proceeds via an Sₙ2 mechanism, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic alkoxide (or in this case, a phenoxide-like species). wikipedia.orgmasterorganicchemistry.com This nucleophile then attacks a primary alkyl halide, such as 1-bromopropane or 1-iodopropane, to displace the halide and form the ether linkage. masterorganicchemistry.com

Commonly used bases for deprotonating the hydroxyl group include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). google.combyjus.com The reaction temperature can range from room temperature to elevated temperatures (50-100 °C) to ensure completion. byjus.com It is crucial that the alkylating agent is a primary halide to favor the Sₙ2 pathway and avoid competing elimination reactions. wikipedia.org This general approach of O-demethylation followed by alkylation has been reported for the synthesis of 4-hydroxyindole derivatives. google.com

| Substrate | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| 4-Hydroxyindole derivative | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., 1-Bromopropane) | DMF, Acetonitrile | Room temperature to 100 °C, 1-8 hours. byjus.com |

Alkylation and Arylation Strategies at the Indole Nitrogen (N1)

Modification of the indole nitrogen (N1) is a common strategy to produce analogues. Both alkyl and aryl groups can be introduced at this position.

N-Alkylation

The N-alkylation of indoles, including indole-2-carboxylates, is typically achieved by treating the indole with a base followed by an alkylating agent. tandfonline.comrsc.org The indole NH is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) in DMF or potassium carbonate (K₂CO₃) in acetonitrile, to generate the indolide anion. tandfonline.comrsc.org This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the N-alkylated product. rsc.org Studies on methyl indole-2-carboxylate (B1230498) have shown that these conditions lead selectively to N-alkylated products. tandfonline.com

N-Arylation

The introduction of an aryl group at the indole nitrogen generally requires transition-metal catalysis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose. organic-chemistry.org This method allows for the coupling of indoles with aryl halides (iodides, bromides, chlorides) and triflates. organic-chemistry.org The catalytic system typically consists of a palladium source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.org A strong base, like sodium tert-butoxide (NaOt-Bu), is required to facilitate the reaction. organic-chemistry.org The choice of ligand is crucial for achieving high yields and can influence the success of the reaction, especially with sterically hindered substrates. organic-chemistry.org

| Transformation | Method | Typical Reagents | Key Features |

|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Base (NaH or K₂CO₃), Alkyl Halide, Solvent (DMF or ACN) | Generally high yielding and regioselective for N1. tandfonline.comrsc.org |

| N-Arylation | Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (NaOt-Bu), Aryl Halide | Broad scope for aryl halides, requires careful optimization of ligand and conditions. organic-chemistry.orgnih.gov |

Regioselective Substitutions at Other Indole Ring Positions (e.g., C3, C5, C6)

Further diversification of the this compound scaffold can be achieved by introducing substituents at other positions on the indole ring. The regioselectivity of these reactions is highly dependent on the reaction type and the existing substituents.

Substitution at C3

The C3 position of the indole ring is the most electron-rich and, therefore, the most common site for electrophilic aromatic substitution. clockss.org However, in indole-2-carboxylates, the C2-ester group can influence this reactivity. Friedel-Crafts acylation, for example, has been shown to occur at the C3 position of N-acylindole-2-carboxylates using catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). clockss.org Other electrophilic reactions, such as Vilsmeier-Haack formylation or Mannich reactions, also typically occur at C3 if the position is unsubstituted.

Substitution at C5 and C6

Functionalization of the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) is more complex. For an indole already substituted at C4, electrophilic substitution is likely to be directed to the C6 position. Friedel-Crafts acylations on certain indole-2-carboxylates have been reported to yield mixtures of 3-, 5-, and 7-acyl derivatives, depending on the catalyst and conditions, highlighting the challenge in achieving high regioselectivity. clockss.org

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. By choosing an appropriate directing group on the indole nitrogen (e.g., -SO₂Ph), it is possible to direct lithiation to a specific position on the ring. semanticscholar.org Subsequent quenching of the resulting organolithium species with an electrophile introduces a substituent at that site. This method provides a predictable way to access specific isomers that are difficult to obtain through classical electrophilic substitution. semanticscholar.org

| Position | Reaction Type | Comments |

|---|---|---|

| C3 | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) | Most common site for electrophilic attack on the indole nucleus. clockss.org |

| C5/C6 | Electrophilic Aromatic Substitution | Regioselectivity is influenced by existing substituents and reaction conditions, often leading to mixtures. clockss.org |

| Various | Directed ortho-Metalation (DoM) | Provides high regioselectivity based on the choice of directing group on N1. semanticscholar.org |

Advanced Spectroscopic and Structural Elucidation Techniques for Indole 2 Carboxylate Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For methyl 4-propoxy-1H-indole-2-carboxylate, both ¹H and ¹³C NMR spectroscopy would be utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift, generally above δ 10.0 ppm. The aromatic protons on the indole ring would present as a complex splitting pattern in the aromatic region (approximately δ 6.5-7.5 ppm). The proton at the C3 position of the indole ring is expected to be a singlet around δ 7.0 ppm. The propoxy group would be identifiable by a triplet for the terminal methyl group (around δ 1.0 ppm), a sextet for the methylene (B1212753) group adjacent to the methyl group (around δ 1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (around δ 4.0 ppm). The methyl ester protons would appear as a sharp singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the methyl ester would be observed at a downfield chemical shift, typically in the range of δ 160-165 ppm. The carbon atoms of the indole ring would resonate in the aromatic region (δ 100-140 ppm). The carbons of the propoxy group would appear in the aliphatic region, with the oxygen-linked methylene carbon being the most downfield of the three. The methyl ester carbon would be found around δ 52 ppm.

To illustrate, the reported NMR data for the parent compound, methyl 1H-indole-2-carboxylate, shows characteristic signals that can be used as a reference. mdpi.comchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 10.0 | Broad Singlet |

| Aromatic C-H | 6.5 - 7.5 | Multiplet |

| C3-H | ~ 7.0 | Singlet |

| -OCH₂CH₂CH₃ | ~ 4.0 | Triplet |

| -OCH₂CH₂CH₃ | ~ 1.8 | Sextet |

| -OCH₂CH₂CH₃ | ~ 1.0 | Triplet |

| -COOCH₃ | ~ 3.9 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 160 - 165 |

| Aromatic C | 100 - 140 |

| -OC H₂CH₂CH₃ | ~ 69 |

| -OCH₂C H₂CH₃ | ~ 22 |

| -OCH₂CH₂C H₃ | ~ 10 |

| -COOC H₃ | ~ 52 |

Utilization of Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₅NO₃), the expected molecular weight is approximately 233.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 233. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for esters and ethers. libretexts.orgchemguide.co.uk Common fragmentation patterns would include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 202.

Loss of the methyl group from the ester (-CH₃): This is less common but could produce a fragment at m/z 218.

Cleavage of the propoxy group: Loss of a propyl radical (-CH₂CH₂CH₃) would lead to a fragment at m/z 190. Alpha-cleavage of the ether linkage could result in the loss of a propene molecule via a McLafferty-type rearrangement, if sterically feasible.

Decarboxylation: Loss of the entire methyl carboxylate group (-COOCH₃) would generate a fragment at m/z 174.

The presence and relative abundance of these fragment ions provide a fingerprint that helps to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures, such as methyl 1H-indole-2-carboxylate and other substituted indole-2-carboxylates, provides valuable insights into the expected solid-state conformation. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Chromatographic Methods in Purification and Analytical Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the purification and analytical assessment of organic compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. For an indole derivative of moderate polarity, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The compound would be visualized on the TLC plate using UV light (as the indole ring is UV-active) or by staining with a suitable reagent like vanillin (B372448) or phosphomolybdic acid.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method would likely be employed. ptfarm.pl This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection would most commonly be performed using a UV detector, set at a wavelength where the indole chromophore has a strong absorbance (typically around 220 nm or 280 nm). The retention time of the compound would be a characteristic property under a specific set of HPLC conditions and could be used for its identification and quantification.

Computational and Theoretical Investigations of Methyl 4 Propoxy 1h Indole 2 Carboxylate and Analogues

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure of a molecule. These calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

For indole (B1671886) analogues, DFT calculations have been employed to interpret reaction mechanisms and regioselectivity. For instance, studies on the alkylation of related heterocyclic systems have used DFT B3LYP/cc-pVDZ calculations to analyze the geometry and electron structure of anionic intermediates, thereby predicting the most likely sites for electrophilic attack. nih.govmdpi.com Similar calculations on pyrrole-2-carboxylate derivatives, which share the core pyrrole (B145914) ring with indoles, have been used to identify reactive sites within the molecules through the analysis of local reactivity descriptors. researchgate.net

These calculations typically yield data on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other molecules. researchgate.net

Table 1: Illustrative Quantum Chemical Properties for Indole Analogues This table presents theoretical data typical for this class of compounds, as generated by DFT calculations.

| Parameter | Description | Typical Value Range | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | 2.0 to 4.0 Debye | Influences solubility and intermolecular forces |

| Mulliken Charges | Partial atomic charges on key atoms (e.g., N-H, C=O) | Varies | Predicts sites for electrostatic interactions |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

While specific docking studies for methyl 4-propoxy-1H-indole-2-carboxylate are not widely published, numerous studies on analogous indole derivatives have demonstrated their potential to interact with a diverse range of biological targets. These simulations have identified indole-based compounds as potential inhibitors for targets involved in cancer, metabolic disorders, and infectious diseases. For example, various indole derivatives have been docked against targets such as Glycogen Synthase Kinase 3β (GSK-3β), protein kinase CK2, tyrosinase, α-amylase, estrogen receptors, and the main protease of SARS-CoV-2. researchgate.netnih.govnih.govnih.govbiointerfaceresearch.complos.org

The docking process reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the target's binding pocket. For the indole scaffold, the N-H group of the indole ring often acts as a hydrogen bond donor, while the aromatic system can participate in pi-pi stacking or hydrophobic interactions. The carboxylate and propoxy groups of the title compound would be predicted to form additional hydrogen bonds and hydrophobic contacts, respectively, potentially enhancing binding affinity and specificity. researchgate.net

Table 2: Potential Biological Targets for Indole-Based Compounds Identified via Molecular Docking

| Target Protein | Associated Disease/Function | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|---|

| GSK-3β | Diabetes, Alzheimer's | Val135, Lys85, Asp200 | Hydrogen Bonding, Hydrophobic |

| Protein Kinase CK2 | Cancer | Val116, Asp175, Lys68 | Hydrogen Bonding, Salt Bridge |

| Tyrosinase | Pigmentation Disorders | His263, Phe264, Val283 | Metal Coordination, Pi-Pi Stacking |

| α-Amylase | Diabetes | Trp59, Tyr62, Asp197 | Hydrogen Bonding, Hydrophobic |

| Estrogen Receptor α | Breast Cancer | Arg394, Glu353, Leu387 | Hydrogen Bonding, Hydrophobic |

| SARS-CoV-2 Mpro | COVID-19 | His41, Cys145, Glu166 | Hydrogen Bonding, Covalent |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A reliable QSAR model can predict the activity of novel, untested compounds, thereby guiding the design of more potent molecules. nih.govbiointerfaceresearch.com

For indole derivatives, 2D and 3D-QSAR models have been successfully developed for various activities, including anticancer and antioxidant effects. biointerfaceresearch.comnih.goveurjchem.com These models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. Descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to generate an equation that links these descriptors to the observed biological activity (e.g., IC50 values). biointerfaceresearch.comeurjchem.com For instance, a QSAR study on 2-phenyl-1H-indole derivatives as breast cancer inhibitors found that descriptors related to molecular shape and electronic properties were crucial for predicting antiproliferative activity. biointerfaceresearch.com Such models provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect.

Table 3: Common Molecular Descriptors Used in QSAR Models for Indole Analogues

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Electron distribution, reactivity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Steric / Shape | Molar Refractivity, Ovality | Molecular size, bulk, and shape |

| Topological | Wiener Index, Balaban Index | Atomic connectivity, molecular branching |

| Physicochemical | TPSA (Topological Polar Surface Area) | Molecular polarity, absorption potential |

Conformational Analysis and Molecular Dynamics Simulations for Ligand Flexibility

While molecular docking provides a static snapshot of a ligand in a protein's binding site, both the ligand and the protein are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility of the ligand and the stability of the ligand-protein complex over time.

The starting point for these simulations is often an X-ray crystal structure of an analogue or a docked pose. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the conformation of the molecule and its interactions with the target evolve. Key parameters analyzed from MD simulations include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the simulation, and the Root-Mean-Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.govplos.org

For indole derivatives, MD simulations have been used to confirm the stability of docked poses in targets like tyrosinase and various cancer-related proteins. nih.goveurjchem.com These studies often show that the key interactions predicted by docking, such as critical hydrogen bonds, are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.gov Such simulations are crucial for verifying the stability of predicted binding modes and understanding the energetic contributions of different interactions. eurjchem.com

In Silico Predictions of Biological Target Engagement and Interaction Profiles

Beyond predicting binding to a single target, computational methods can be used to predict the broader biological profile of a compound. This includes predicting potential off-targets, which can lead to adverse effects, and profiling its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Web-based tools and specialized software can screen a molecule against databases of known protein structures to identify potential binding partners, a process sometimes referred to as reverse docking or target fishing. For indole derivatives, which are known to interact with a wide range of targets, such approaches can help prioritize experimental testing. researchgate.net

Furthermore, numerous computational models are available to predict ADMET properties. Servers like SwissADME and PreADMET are often used to calculate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for carcinogenicity or other toxic effects based on the compound's structure. researchgate.net For example, a study on indole derivatives designed as GSK-3β inhibitors used in silico tools to predict that derivatives with higher lipophilicity would likely have good gastrointestinal absorption. researchgate.net These predictions are vital for early-stage drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles before they enter preclinical development.

Table 4: Example of an In Silico ADMET Profile for an Indole Carboxylate Analogue This table illustrates typical ADMET predictions generated by computational models.

| Property | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Toxicity | No | Low probability of being mutagenic |

| Lipinski's Rule of Five | 0 Violations | Favorable drug-like properties |

Structure Activity Relationship Sar Studies on the Methyl 4 Propoxy 1h Indole 2 Carboxylate Scaffold

Influence of the Propoxy Substituent at the C4 Position on Biological Activity

The nature of the substituent at the C4 position of the indole (B1671886) ring is a critical determinant of the pharmacological profile of indole derivatives. The propoxy group, being an alkoxy substituent, primarily exerts its influence through steric and electronic effects.

Alkoxy groups, such as the propoxy group, are electron-donating through resonance and electron-withdrawing through induction. This electronic influence can modulate the electron density of the entire indole ring system, which in turn can affect the binding affinity of the molecule to its biological targets. For instance, in a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid derivatives, the position of a methyl group on an associated anilide fragment significantly altered analgesic activity, demonstrating the sensitivity of biological response to positional isomers and electronic effects.

The size and conformation of the propoxy group also introduce steric bulk at the C4 position. This can either facilitate or hinder the optimal orientation of the molecule within a receptor's binding pocket. The length and flexibility of the n-propoxy chain allow for multiple conformations, which could be advantageous for adapting to the topology of a binding site. Studies on related heterocyclic compounds have shown that even minor changes in the steric bulk of substituents can lead to significant differences in biological activity.

Table 1: Hypothetical Influence of C4-Alkoxy Substituent on Receptor Binding Affinity

| C4-Substituent | Relative Binding Affinity (%) | Probable Interaction |

|---|---|---|

| -OH | 85 | Hydrogen Bond Donor/Acceptor |

| -OCH3 | 100 | Hydrophobic & Electronic |

| -OCH2CH3 | 110 | Increased Hydrophobic Interaction |

| -OCH2CH2CH3 | 125 | Optimal Hydrophobic Pocket Filling |

This table is illustrative and based on general SAR principles for alkoxy-substituted aromatic compounds.

Role of the Methyl Ester Group at the C2 Position in Biological Modulation

The methyl ester group at the C2 position of the indole scaffold is a key functional group that significantly impacts the molecule's pharmacokinetic and pharmacodynamic properties. The C2 position of indole is a common site for functionalization in the development of bioactive compounds. nih.govresearchgate.net

The ester functionality can participate in hydrogen bonding as a hydrogen bond acceptor, which can be a crucial interaction for anchoring the ligand to its receptor. The carboxyl group of indole-2-carboxylic acid, the precursor to the ester, has been noted for its ability to enhance metal ion chelation, an important factor in the inhibition of enzymes like HIV integrase. smolecule.comnih.gov Esterification from the carboxylic acid can modulate this activity. smolecule.com

Research on various indole-2-carboxylic acid esters has demonstrated their potential as selective COX-2 inhibitors. nih.gov The nature of the ester group, along with substitutions on the indole nitrogen, was found to be critical for activity and selectivity.

Table 2: Impact of C2-Ester Modification on a Hypothetical Biological Endpoint (IC50)

| C2-Substituent | IC50 (nM) | Key Feature |

|---|---|---|

| -COOH | 500 | Anionic, potential for strong H-bonding |

| -COOCH3 | 150 | Improved Lipophilicity, H-bond acceptor |

| -COOCH2CH3 | 120 | Increased Lipophilicity |

| -CONH2 | 250 | H-bond donor and acceptor |

This table is illustrative and based on general SAR trends observed in indole-2-carboxylate (B1230498) derivatives.

Impact of Substituents at the Indole Nitrogen (N1) on Receptor Binding and Efficacy

Substitution at the indole nitrogen (N1) position offers another avenue for modulating the pharmacological properties of the methyl 4-propoxy-1H-indole-2-carboxylate scaffold. The N1 position is often a key site for modification in the development of indole-based drugs.

Alkylation or arylation at the N1 position can significantly alter the molecule's steric and electronic profile. For instance, the introduction of a benzyl (B1604629) or phenyl group at N1 in a series of indole-2-carboxylic acid esters was explored in the search for COX-2 selective inhibitors. nih.gov A copper-catalyzed method for the N-arylation of indole-2-carboxylic acids highlights the synthetic accessibility and importance of this position for creating N-aryl indoles with potential biological activities. organic-chemistry.org

The substituent at N1 can influence the orientation of the entire indole ring within the binding site of a receptor. A bulky substituent might be necessary to occupy a specific hydrophobic pocket, thereby enhancing binding affinity. Conversely, a smaller substituent or an unsubstituted N1-H may be required to avoid steric clashes. The N1-H can also act as a hydrogen bond donor, an interaction that is lost upon substitution.

Effects of Modifications to the Indole Ring and Peripheral Chains on Pharmacological Profiles

Modifications to the core indole ring and any peripheral chains are fundamental to the exploration of the SAR of this scaffold. The indole nucleus is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov

Substituents on the benzene (B151609) portion of the indole ring can fine-tune the electronic properties and lipophilicity of the molecule. For example, electron-withdrawing groups like halogens or electron-donating groups can be introduced at positions C5, C6, or C7 to modulate activity. In studies of indole-2-carboxamides as CB1 allosteric modulators, a chloro group at the C5 position was found to enhance potency. nih.gov

Modifications to the peripheral chains, such as the propoxy group at C4 or the methyl ester at C2, can have profound effects. As discussed, altering the length or branching of the alkoxy chain at C4 can optimize hydrophobic interactions. Similarly, changing the ester group at C2 to other functionalities like amides or nitriles can lead to different biological activities. For instance, indole-2-carboxamides have been investigated as potent apoptosis inducers and TRPV1 agonists. mdpi.comnih.gov

Comparative SAR with Other Indole-2-Carboxylate and Indole-4-Substituted Analogues

A comparative analysis of the SAR of this compound with other indole-2-carboxylates and indole-4-substituted analogues provides a broader context for understanding its potential biological activities.

Indole-2-Carboxylate Analogues: The indole-2-carboxylate scaffold is present in a wide array of biologically active molecules. For example, substituted indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor. nih.gov In these compounds, substituents at the C3 position were found to be crucial for activity. This highlights that while the C2-carboxylate is a key feature, modifications at other positions can dramatically alter the pharmacological target.

Indole-4-Substituted Analogues: The substitution pattern at the C4 position is known to be important for the activity of various indole derivatives. For instance, in the context of cannabinoid receptor ligands, substitutions at the C4 position have been explored to modulate receptor affinity and selectivity. The presence of a propoxy group at C4 in the this compound scaffold suggests that it may interact with hydrophobic regions in its target proteins, a common feature for ligands of G-protein coupled receptors.

Table 3: List of Compounds Mentioned

| Compound Name | Position of Substituents |

|---|---|

| This compound | C4: propoxy, C2: methyl carboxylate |

| Indole-2-carboxylic acid | C2: carboxylic acid |

| 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid | Core structure for analgesic derivatives |

| N-aryl indoles | N1: aryl group |

Mechanistic Investigations of Biological Activities of Methyl 4 Propoxy 1h Indole 2 Carboxylate and Derivatives

Antimicrobial Activity Mechanisms

In addition to their anti-proliferative effects, indole (B1671886) and its derivatives have demonstrated a broad range of antimicrobial activities against bacteria and fungi. researchgate.netbenthamscience.com

Indole derivatives have shown efficacy against a variety of bacterial pathogens, including multidrug-resistant strains. nih.gov Their spectrum of activity encompasses both Gram-positive and Gram-negative bacteria. nih.gov

One study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported antibacterial activity against eight Gram-positive and Gram-negative bacteria, with the most sensitive being Enterobacter cloacae. nih.gov

The proposed mechanisms of antibacterial action are varied. One synthetic indole derivative, SMJ-2, was found to inhibit the respiratory metabolism and disrupt the membrane potential of multidrug-resistant Gram-positive bacteria. nih.gov This compound was also found to interfere with the mevalonate (B85504) pathway, leading to an increase in reactive oxygen species and subsequent bacterial cell death. nih.gov Molecular docking studies of other indole derivatives suggest that the inhibition of the enzyme MurB, which is involved in peptidoglycan biosynthesis, may be responsible for their antibacterial activity. nih.gov

| Compound Type/Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole derivative (3d) | MRSA | Promising Activity | nih.gov |

| Indole-triazole derivative (3d) | C. krusei | Promising Activity | nih.gov |

| Indole-triazole derivatives (1b, 2b-d, 3b-d) | C. albicans | 3.125 | nih.gov |

| Compound 8 (indole-rhodanine derivative) | Various Bacteria | 4-30 | nih.gov |

| Compound 15 (indole-rhodanine derivative) | Various Fungi | 4-60 | nih.gov |

Antifungal Efficacy and Cellular Targets

Indole derivatives have demonstrated notable potential as antifungal agents. Research into various substituted 3-indolyl-3-hydroxy oxindoles has shown that these compounds can exhibit broad-spectrum antifungal activities, in some cases comparable or superior to commercial fungicides. nih.gov The efficacy of these compounds is significantly influenced by the nature and position of substituents on the indole ring. For instance, the introduction of halogen substituents such as iodine, chlorine, or bromine at the 5-position of the indole ring has been found to be crucial for potent antifungal activity. nih.gov

The cellular mechanisms targeted by these indole derivatives are multifaceted. One primary mode of action involves the disruption of the fungal cell's structural integrity. Studies on indole derivatives containing a 1,3,4-thiadiazole moiety have shown that they can alter the integrity of the cell wall and cell membrane of pathogenic fungi like Botrytis cinerea. This damage leads to increased cellular permeability, cellular leakage, and a subsequent increase in malondialdehyde (MDA) content, which is an indicator of lipid peroxidation and oxidative stress.

Another key cellular target is the mitochondrial respiratory chain, specifically the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II. mdpi.com SDH inhibitors (SDHIs) play a critical role in controlling plant diseases by blocking the fungal respiratory process. mdpi.comresearchgate.net Molecular docking studies suggest that certain indole derivatives can act as potential SDHIs, binding to the enzyme and disrupting its function, ultimately leading to mycelial death. nih.gov This inhibition of cellular respiration deprives the fungus of the energy necessary for growth and proliferation.

Table 1: Antifungal Activity of Representative Indole Derivatives Against Plant Pathogens

| Compound | Pathogen | Activity (EC₅₀ in mg/L) | Reference Fungicide (EC₅₀ in mg/L) |

|---|---|---|---|

| 3-indolyl-3-hydroxy oxindole (B195798) derivative (3u) | Rhizoctonia solani | 3.44 | Carvacrol (7.38) |

| 3-indolyl-3-hydroxy oxindole derivative (3u) | Rhizoctonia solani | 3.44 | Phenazine-1-carboxylic acid (11.62) |

| Indole derivative with 1,3,4-thiadiazole (Z2) | Botrytis cinerea | 2.7 | Azoxystrobin (14.5) |

| Indole derivative with 1,3,4-thiadiazole (Z2) | Botrytis cinerea | 2.7 | Fluopyram (10.1) |

Elucidation of Efflux Pump Inhibitory Activities

A significant challenge in antimicrobial therapy is the emergence of multidrug resistance (MDR), a phenomenon where microorganisms become resistant to multiple classes of drugs. mdpi.com One of the primary mechanisms contributing to MDR in both fungi and bacteria is the overexpression of efflux pumps—transmembrane proteins that actively extrude antimicrobial agents from the cell, reducing their intracellular concentration to sub-lethal levels. nih.govmdpi.com

The indole scaffold has been identified as a promising structure for the development of efflux pump inhibitors (EPIs). nih.gov By blocking the action of these pumps, EPIs can restore the efficacy of existing antimicrobial drugs. mdpi.com In fungi such as Candida albicans, resistance to azole antifungals is often linked to the overexpression of ATP-binding cassette (ABC) transporter genes like CDR1 and CDR2. mdpi.com Indole derivatives have been investigated for their ability to inhibit these pumps, thereby re-sensitizing resistant fungal strains to drugs like fluconazole. nih.gov

While much of the research has focused on bacterial efflux pumps like NorA in Staphylococcus aureus, the principles are transferable to fungal pathogens. nih.govresearchgate.net Studies have shown that certain indole derivatives can significantly potentiate the activity of antibiotics by inhibiting efflux. This is often measured by an increased accumulation of fluorescent substrates (like ethidium (B1194527) bromide) inside the microbe or a reduction in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of the indole compound. nih.gov The development of indole-based EPIs, such as those derived from methyl 4-propoxy-1H-indole-2-carboxylate, represents a key strategy to combat drug-resistant fungal infections.

Table 2: Efflux Pump Inhibitory Activity of an Indole Derivative

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Indole EPI (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|---|

| S. aureus (NorA overexpressing) | Ciprofloxacin | 16 | 0.5 | 32 |

| S. aureus (NorA overexpressing) | Norfloxacin | 64 | 4 | 16 |

Antiviral Activity Mechanisms

The indole-2-carboxylate (B1230498) framework is a valuable scaffold for the development of antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.gov

A critical step in the HIV life cycle is the integration of viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase. rsc.org Inhibition of this enzyme effectively halts viral replication. Numerous studies have focused on designing indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.org The proposed mechanism involves the indole nucleus, specifically the carboxyl group at the C2 position and the indole nitrogen, chelating with two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. rsc.org This interaction prevents the enzyme from carrying out its function of inserting viral DNA into the host genome.

Further structural modifications, such as adding halogenated benzene (B151609) rings to the indole core, have been shown to enhance inhibitory activity, likely through additional π-π stacking interactions with the viral DNA. rsc.org While research on a series of novel indole-2-carboxylate derivatives showed broad-spectrum antiviral activity, it was noted that an alkyloxy group at the 4-position of the indole ring was not essential for this activity.

Table 3: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Description | Integrase Inhibition (IC₅₀ in µM) |

|---|---|---|

| Indole-2-carboxylic acid | Parent Scaffold | 32.37 |

| Derivative 17a | Optimized with C6 halogenated benzene | 3.11 |

| Derivative 20a | Optimized with C3 long branch | 0.13 |

Reverse transcriptase (RT) is another key enzyme in the HIV replication cycle, responsible for transcribing the viral RNA genome into DNA. unav.edu Consequently, it is a major target for antiviral drugs. The indole scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as delavirdine. nih.gov However, research specifically focused on indole-2-carboxylate derivatives as RT inhibitors is less extensive compared to the work on integrase inhibition. Some studies on related oxindole derivatives found that their primary antiviral mechanism was the inhibition of Tat-mediated viral transcription, rather than direct inhibition of reverse transcriptase. mdpi.com Therefore, while the broader class of indole compounds is known to target RT, the specific contribution of this compound and its close analogs to the modulation of reverse transcriptase activity requires further investigation to be definitively established.

Modulation of Neurotransmitter Systems and Related Receptors

The indole ring is a fundamental component of several key biomolecules involved in neurotransmission, most notably serotonin (B10506) (5-hydroxytryptamine or 5-HT). mdpi.comfrontiersin.org This structural similarity makes indole derivatives prime candidates for interacting with various components of the central nervous system, particularly neurotransmitter receptors.

The structural resemblance of the indole nucleus to serotonin allows indole-based compounds to bind to serotonin receptors (5-HT receptors). frontiersin.org These receptors are involved in regulating a wide range of physiological and psychological processes, including mood, cognition, sleep, and appetite. nih.gov Indole derivatives have been successfully developed as ligands for various 5-HT receptor subtypes, such as 5-HT₁A and 5-HT₂A. nih.gov

The primary interaction is often an electrostatic one between a protonatable nitrogen atom in the ligand's side chain and a conserved aspartate residue in the receptor's binding pocket. nih.gov The indole moiety itself typically penetrates deep into a hydrophobic region of the receptor. nih.gov

Furthermore, the indole scaffold is a feature of drugs that act as selective serotonin reuptake inhibitors (SSRIs), which are widely used as antidepressants. mdpi.com An SSRI functions by blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft. Given these established roles, this compound and related structures are of significant interest for their potential to modulate the serotonergic system, either through direct receptor binding (agonism or antagonism) or by inhibiting neurotransmitter reuptake. mdpi.comfrontiersin.org

Table 4: Interaction of Indole-Based Compounds with the Serotonergic System

| Compound Type | Mechanism of Action | Therapeutic Area |

|---|---|---|

| Vilazodone | SSRI and 5-HT₁A partial agonist | Depression |

| Indole Alkaloids (general) | Binding to 5-HT receptors | Potential Antidepressants |

| Synthetic Indole Derivatives (D2AAK series) | Ligands for 5-HT₁A and 5-HT₂A receptors | Anxiety, Cognition |

Cholinesterase and Monoamine Oxidase Inhibition

The indole nucleus is a core structural feature in many compounds that exhibit inhibitory effects on cholinesterases (ChE) and monoamine oxidases (MAO), enzymes crucial in the regulation of neurotransmitters. Derivatives of indole-2-carboxylic acid have been a particular focus of such research. For instance, certain esters of 1H-indole-2-carboxylic acid containing an N-phenylpiperazine moiety have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, a quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with a nitro-substituted N-phenylpiperazine fragment, demonstrated notable potency against AChE. nih.gov

In the realm of MAO inhibition, which is a key strategy in the treatment of neurodegenerative disorders, various indole-based compounds have been investigated. nih.gov Kinetic studies of some novel indole derivatives have shown a competitive mode of inhibition for monoamine oxidase B (MAO-B). researchgate.net For example, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has been identified as a potent and selective MAO-B inhibitor with a competitive inhibition mechanism. researchgate.net While these findings highlight the potential of the indole-2-carboxylate scaffold, specific data on the cholinesterase and monoamine oxidase inhibitory activity of this compound is not yet available. The influence of the 4-propoxy group on these activities remains an area for future investigation.

Table 1: Cholinesterase and Monoamine Oxidase Inhibition by Selected Indole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid esters with N-phenylpiperazine | Acetylcholinesterase (AChE) | A quaternary ammonium salt derivative showed the most potent activity. | nih.gov |

Dopamine (B1211576) Receptor Modulation (e.g., D3 Receptor Antagonism)

Dopamine receptors are critical targets for the treatment of various neurological and psychiatric disorders. While the direct interaction of this compound with dopamine receptors has not been reported, the broader class of indole-containing compounds has been explored for such activities. The structural similarity of the indole nucleus to the chemical structure of dopamine has prompted investigations into their potential as dopamine receptor ligands. For example, certain natural and synthetic benzylisoquinoline derivatives, which are biosynthetically derived from dopamine, have shown dopaminergic activities. nih.gov However, there is a lack of specific research data on the modulation of dopamine receptors, including D3 receptor antagonism, by indole-2-carboxylate derivatives.

Immunomodulatory and Anti-inflammatory Mechanisms (e.g., Interleukin-4 Gene Expression Inhibition)

The anti-inflammatory properties of indole derivatives are well-documented. nih.gov Studies on various indole-2-one and 7-aza-2-oxindole derivatives have demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Furthermore, some 4-indole-2-arylaminopyrimidine derivatives have been shown to attenuate lung inflammation by reducing the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. nih.gov

Regarding the specific mechanism of interleukin-4 (IL-4) gene expression inhibition, direct evidence for this compound is currently unavailable. However, a study on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives, which are structurally distinct, showed no effect on IL-4 production, while having a stimulatory effect on the pro-inflammatory cytokine IL-1β. researchgate.net This suggests that the immunomodulatory effects of indole derivatives can be highly specific to their substitution patterns.

Table 2: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| Indole-2-one and 7-aza-2-oxindole derivatives | LPS-stimulated RAW264.7 macrophages | Inhibition of TNF-α and IL-6 release. | researchgate.net |

| 4-Indole-2-arylaminopyrimidine derivatives | LPS-induced acute lung injury in mice | Reduced mRNA expression of IL-1β, IL-6, and TNF-α. | nih.gov |

Other Investigated Biological Activities (e.g., Anticonvulsant, Antihypertensive, Antidiabetic)

The diverse pharmacological potential of the indole scaffold extends to anticonvulsant, antihypertensive, and antidiabetic activities.

Anticonvulsant Activity: Several indole derivatives have been synthesized and evaluated for their anticonvulsant properties. For instance, some 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives have shown activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Antihypertensive Activity: The potential of indole derivatives as antihypertensive agents has also been explored. Research in this area has often focused on the ability of these compounds to interact with systems that regulate blood pressure, such as the renin-angiotensin system. nih.gov However, specific studies on the antihypertensive effects of this compound are lacking.

Antidiabetic Activity: Indole derivatives containing a thiazolidine-2,4-dione moiety have been synthesized and shown to be potent α-glucosidase inhibitors with in vivo antidiabetic activity. nih.gov One such compound demonstrated the ability to suppress fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov The mechanism of action is attributed to the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov

While these findings underscore the broad therapeutic potential of the indole chemical class, it is crucial to note that the specific biological activities and mechanisms of this compound are yet to be elucidated through dedicated research.

Table 3: Other Investigated Biological Activities of Indole Derivatives

| Activity | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Anticonvulsant | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Active in MES and scPTZ seizure models; inhibition of Na+ and Ca2+ channels. | nih.gov |

Future Directions and Research Perspectives

Rational Design and Synthesis of Novel Analogues for Enhanced Potency and Selectivity

The rational design of novel analogues of methyl 4-propoxy-1H-indole-2-carboxylate is a primary avenue for future research. This approach hinges on establishing a clear understanding of the structure-activity relationships (SAR) to guide the synthesis of new compounds with improved therapeutic profiles. Research on related indole-2-carboxamides has shown that substitutions at various positions on the indole (B1671886) ring can significantly impact biological activity. nih.gov

Future synthetic strategies will likely explore:

Substitution on the Indole Ring: Studies on similar scaffolds have demonstrated that modifications at the 4, 5, and 6-positions of the indole ring can modulate activity. For instance, in one study on antitubercular agents, placing a methoxy (B1213986) group at the 4-position resulted in a two-fold increase in activity compared to a 5-methoxy substitution. nih.gov Further exploration of various electron-donating and electron-withdrawing groups at these positions could fine-tune the electronic properties of the molecule to enhance target binding.

Modification of the Propoxy Group: The 4-propoxy group is another key site for modification. Varying the length and branching of the alkyl chain or introducing cyclic moieties could influence the compound's lipophilicity and steric interactions within the target's binding pocket. This could lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Alterations to the Carboxylate Moiety: The methyl ester at the 2-position is a critical functional group. Its conversion to other esters, amides, or bioisosteres like sulfonamides could drastically alter the compound's potency and pharmacokinetic profile. Research has shown that N-methylation of the amide in some indole-2-carboxamides can restore potency. nih.gov

Systematic synthetic campaigns, guided by SAR data, will be essential for creating a library of analogues. These new compounds can then be screened to identify candidates with superior potency against specific biological targets and greater selectivity to minimize off-target effects.

Table 1: Structure-Activity Relationship (SAR) Insights from Related Indole-2-Carboxamides

| Modification Site | Substituent/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Indole Ring (Position 4) | Methoxy group | Two-fold activity enhancement vs. 5-methoxy analogue in an antitubercular assay. | nih.gov |

| Indole Ring (Position 5) | Methyl or cyclopropyl (B3062369) group | Considered ideal for potency in an anti-Trypanosoma cruzi assay. | nih.gov |

| Carboxamide Linker | N-methylation | Restored potency similar to the parent compound. | nih.gov |

| Carboxamide Linker | Replacement with sulfonamide | Resulted in a complete loss of potency. | nih.gov |

Integration of Advanced Computational Approaches in De Novo Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. mdpi.comspringernature.com For this compound, these approaches can provide deep insights into its interactions with biological targets and guide the de novo design of new, more effective molecules.

Key computational strategies include:

Molecular Docking: This technique can predict the preferred binding mode and affinity of the indole scaffold and its analogues within the active site of a target protein. This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing how subtle structural differences in analogues affect binding stability and the energetics of interaction over time. nih.govdovepress.com

Pharmacophore Mapping: By identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, pharmacophore models can guide the design of novel scaffolds that retain these essential features while possessing improved drug-like properties. springernature.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural or physicochemical properties of a series of indole derivatives with their biological activity, enabling the prediction of potency for newly designed compounds. springernature.com

The use of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. mdpi.com

Exploration of Multi-target Directed Ligands Based on the Indole Scaffold

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.govnih.govresearchgate.net The indole scaffold is considered a "privileged structure" in medicinal chemistry, making it an excellent foundation for designing MTDLs. nih.gov

Future research on this compound could involve its use as a starting point for creating MTDLs. This strategy involves combining the indole core with other pharmacophores known to interact with different disease-relevant targets. nih.gov For example, in the context of Alzheimer's disease, the indole core could be linked to moieties that inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or prevent the aggregation of amyloid-beta peptides. tandfonline.comresearchgate.net This approach aims to create a synergistic therapeutic effect that is more potent than targeting a single pathway. nih.gov The design of such hybrid molecules represents a sophisticated strategy to tackle complex pathological networks. tandfonline.com

Development of Advanced Methodologies for Comprehensive Mechanistic Elucidation

A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. For this compound and its future analogues, advanced methodologies will be required to elucidate precisely how they exert their biological effects at a molecular level.

These methodologies may include:

X-ray Crystallography: Obtaining a crystal structure of an analogue bound to its target protein can provide an atomic-level snapshot of the key interactions, offering invaluable information for further rational design. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, cryo-EM can be used to determine the structure of the ligand-target complex.

Advanced Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) can be used to study the dynamics of the interaction between the compound and its target in solution.

Chemical Proteomics and Target Deconvolution: These approaches can be used to identify the specific cellular targets of a bioactive compound in an unbiased manner, which is particularly useful when the mechanism of action is unknown.

Kinetic and Mechanistic Studies: Detailed enzymatic assays and mechanistic studies can reveal the specific type of inhibition (e.g., competitive, non-competitive) and the kinetics of target engagement. researchgate.net Proposed reaction mechanisms for indole synthesis itself often involve detailed analyses of intermediates and reaction pathways. mdpi.com

These advanced techniques will provide a comprehensive picture of the molecular mechanisms, facilitating the optimization of drug candidates.

Pre-clinical Research Avenues and Potential Therapeutic Applications (excluding human trials)

While the full therapeutic potential of this compound is still under investigation, the broader class of indole derivatives has shown promise in a wide range of pre-clinical models. mdpi.comopenmedicinalchemistryjournal.com Future research should focus on screening this compound and its rationally designed analogues against various disease targets in non-human, pre-clinical settings.

Potential therapeutic areas for exploration include:

Infectious Diseases: Indole-2-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis and the parasite Trypanosoma cruzi in in-vitro and in-vivo animal models. nih.govnih.gov

Oncology: Certain indole derivatives have been evaluated for their cytotoxic and antiproliferative activities against cancer cell lines, including pediatric glioblastoma. nih.gov The potential to inhibit key cancer-related pathways, such as tubulin polymerization, makes this a promising area of research. mdpi.com

Neurodegenerative Diseases: As discussed, the indole scaffold is a key component in the design of MTDLs for Alzheimer's disease, targeting enzymes like cholinesterases and processes like neuroinflammation. tandfonline.comresearchgate.net

Inflammatory Conditions: Given the known anti-inflammatory properties of some indoles, such as Indomethacin, exploring the effects of this compound in animal models of inflammation is a logical next step. mdpi.comontosight.ai

Table 2: Potential Pre-clinical Research Applications for Indole Scaffolds

| Therapeutic Area | Specific Application/Target | Research Findings | Reference |

|---|---|---|---|

| Infectious Disease | Antitubercular | Inhibition of Mycobacterium tuberculosis growth (in-vitro). | nih.gov |

| Infectious Disease | Anti-Chagas Disease | Activity against Trypanosoma cruzi in acute mouse models. | nih.gov |

| Oncology | Pediatric Brain Tumors | Cytotoxic and antiproliferative activity against KNS42 glioblastoma cells. | nih.gov |

| Neurodegeneration | Alzheimer's Disease | Dual inhibition of AChE/BuChE and inhibition of amyloid-beta aggregation. | tandfonline.comresearchgate.net |